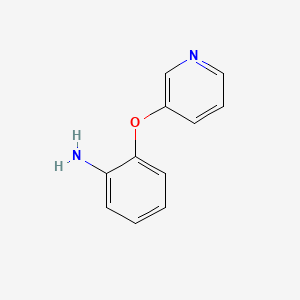

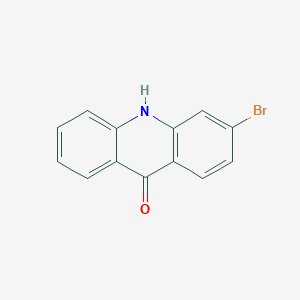

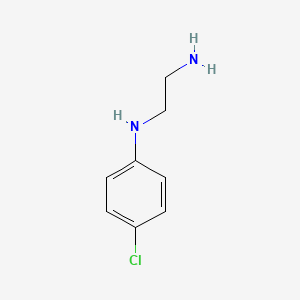

![molecular formula C10H10N2O2 B1315330 Ethyl-Pyrazolo[1,5-a]pyridin-2-carboxylat CAS No. 80537-14-0](/img/structure/B1315330.png)

Ethyl-Pyrazolo[1,5-a]pyridin-2-carboxylat

Übersicht

Beschreibung

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a nitrogen ring junction heterocyclic compound . These compounds are significant from a biological viewpoint and are highly used in medicinal chemistry and drug molecule production . They are versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .

Synthesis Analysis

A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo [1,5- a ]pyridines from N -aminopyridines and α,β-unsaturated compounds was developed . The procedure offered multisubstituted pyrazolo [1,5- a ]pyridines in good to excellent yield with high and predictable regioselectivity .

Molecular Structure Analysis

The molecular structure of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate has been calculated using density functional theory (DFT), which was compared with the x-ray diffraction value .

Chemical Reactions Analysis

The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .

Physical And Chemical Properties Analysis

Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry . It makes them versatile, easy to prepare and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .

Wissenschaftliche Forschungsanwendungen

Synthese von Bioaktiven Verbindungen

Pyrazolderivate sind aufgrund ihrer strukturellen Vielfalt und biologischen Relevanz von entscheidender Bedeutung für die Synthese von bioaktiven Verbindungen. Ethyl-Pyrazolo[1,5-a]pyridin-2-carboxylat kann als Zwischenprodukt bei der Synthese einer breiten Palette von bioaktiven Molekülen dienen, darunter solche mit potenziellen antibakteriellen, antifungalen und antikanzerogenen Eigenschaften . Die Fähigkeit, verschiedene funktionelle Gruppen einzuführen, macht es zu einem wertvollen Gerüst für die Entwicklung neuer Pharmazeutika.

Materialwissenschaften

In der Materialwissenschaft werden die photophysikalischen Eigenschaften von Pyrazolderivaten genutzt. This compound kann verwendet werden, um Materialien mit bestimmten optischen Eigenschaften wie Fluoreszenz zu erzeugen . Diese Materialien finden Anwendung bei der Herstellung von Sensoren, organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten.

Antitumorforschung

Der Strukturbaustein des Pyrazolo[1,5-a]pyrimidins, der eng mit this compound verwandt ist, ist für seine Antitumoreigenschaften bekannt. Forscher haben dieses Gerüst auf sein Potenzial untersucht, das Tumorwachstum und die Proliferation zu hemmen, was es zu einem vielversprechenden Kandidaten für die Entwicklung von Antikrebsmitteln macht .

Enzymatische Hemmung

Pyrazolderivate haben eine hemmende Aktivität gegen verschiedene Enzyme gezeigt, was für therapeutische Anwendungen entscheidend ist. This compound könnte verwendet werden, um Enzyminhibitoren zu entwickeln, die biologische Pfade regulieren, die an Krankheiten beteiligt sind .

Organische Synthese

Diese Verbindung ist auch in der organischen Synthese von Bedeutung, wo sie zur Konstruktion komplexer Moleküle verwendet werden kann. Seine Reaktivität ermöglicht die Bildung verschiedener kondensierter Systeme und bicyclischer Kerne, die für die Synthese industriell relevanter Chemikalien unerlässlich sind .

Wirkmechanismus

Target of Action

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a part of the pyrazolo[1,5-a]pyrimidine family . These compounds have been identified as strategic compounds for various applications due to their significant properties . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines have been reported to have a wide range of therapeutic potentials .

Biochemical Pathways

The synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate involves sequential site-selective cross-coupling reactions . The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity . .

Pharmacokinetics

The pharmacokinetic properties of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 2.46, indicating its lipophilicity . Its water solubility is 0.916 mg/ml .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. For instance, the compound shows stability under exposure to extreme pH . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, and survival . The compound interacts with the ATP-binding site of PI3K, thereby inhibiting its activity. This interaction is characterized by the binding of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate to the active site of the enzyme, preventing the phosphorylation of downstream targets. Additionally, the compound has shown interactions with other biomolecules, including various proteins involved in cell signaling pathways .

Cellular Effects

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, the compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased cell death . It also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation. Furthermore, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate influences cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of PI3K by binding to its ATP-binding site, thereby preventing the enzyme from phosphorylating its substrates . This inhibition leads to the downregulation of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. Additionally, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate maintains its inhibitory effects on PI3K and other target enzymes, leading to sustained changes in cellular function . Prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity, leading to reduced tumor growth in cancer models . At higher doses, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with off-target enzymes and proteins, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . Additionally, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate has been shown to affect metabolic flux by altering the activity of key enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier, indicating its potential for central nervous system applications . Once inside the cells, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is distributed to various subcellular compartments, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate has been observed to accumulate in the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The localization of the compound is likely regulated by specific targeting signals and post-translational modifications that direct it to its sites of action .

Eigenschaften

IUPAC Name |

ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUORKIVEWOASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512051 | |

| Record name | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80537-14-0 | |

| Record name | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)